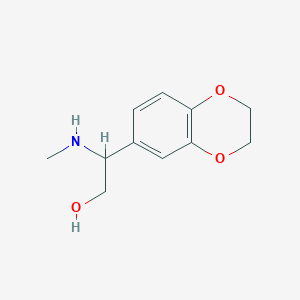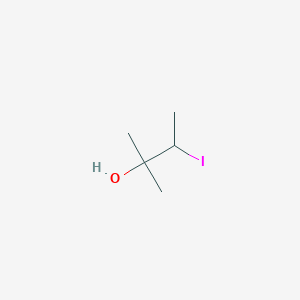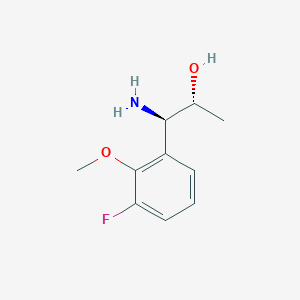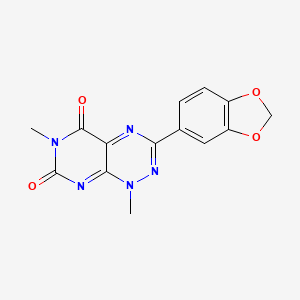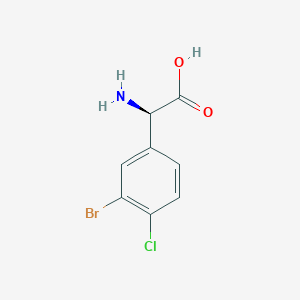
Levofloxacin impurity 4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of levofloxacin impurity 4 involves several synthetic routes. One method includes the reflux of levofloxacin carboxylic acid, N-methylethylenediamine hydrochloride, and triethylamine in dimethylsulfoxide. This mixture is then subjected to column chromatography to obtain this compound with high purity . Another method involves a substitution reaction using sodium methyl mercaptide followed by a reduction reaction in the presence of hydrogen and a catalyst . These methods are characterized by their simplicity, high yield, and environmental friendliness.
Chemical Reactions Analysis
Levofloxacin impurity 4 undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products.
Reduction: Reduction reactions can be performed using hydrogen and a suitable catalyst.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like sodium methyl mercaptide.
Common reagents used in these reactions include ammonium acetate, cupric sulfate pentahydrate, and L-isoleucine . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Levofloxacin impurity 4 is used in various scientific research applications, including:
Analytical Method Development: It is used for developing and validating analytical methods for levofloxacin and its impurities.
Quality Control: It plays a role in quality control processes for the commercial production of levofloxacin.
Biomedical Research: It is used in studies related to the pharmacokinetics and pharmacodynamics of levofloxacin.
Mechanism of Action
Comparison with Similar Compounds
Levofloxacin impurity 4 can be compared with other fluoroquinolone impurities, such as those found in ciprofloxacin and gatifloxacin . While all these compounds share a similar mechanism of action, this compound is unique in its specific chemical structure and the conditions under which it is formed . This uniqueness can influence its reactivity and the types of impurities it forms during the synthesis and storage of levofloxacin .
Similar Compounds
Ciprofloxacin Impurities: Related to the fluoroquinolone antibiotic ciprofloxacin.
Gatifloxacin Impurities: Related to the fluoroquinolone antibiotic gatifloxacin.
This compound stands out due to its specific formation conditions and its role in the quality control of levofloxacin production .
Properties
Molecular Formula |
C23H30FN5O3 |
|---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
(2S)-7-fluoro-2-methyl-11-(4-methylpiperazine-1-carbonyl)-6-(4-methylpiperazin-1-yl)-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraen-10-one |
InChI |
InChI=1S/C23H30FN5O3/c1-15-14-32-22-19-16(12-18(24)20(22)27-8-4-25(2)5-9-27)21(30)17(13-29(15)19)23(31)28-10-6-26(3)7-11-28/h12-13,15H,4-11,14H2,1-3H3/t15-/m0/s1 |
InChI Key |
CKBDMHVQWLNXOV-HNNXBMFYSA-N |
Isomeric SMILES |
C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)N5CCN(CC5)C |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)N5CCN(CC5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


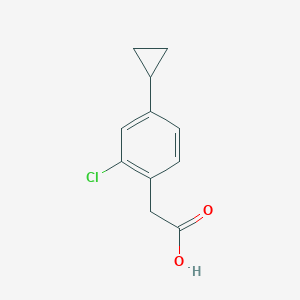
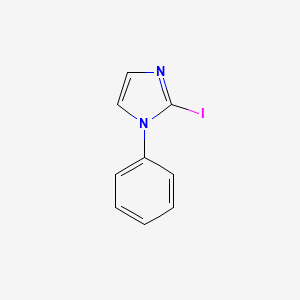
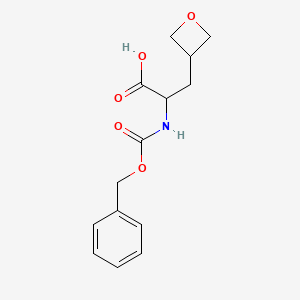
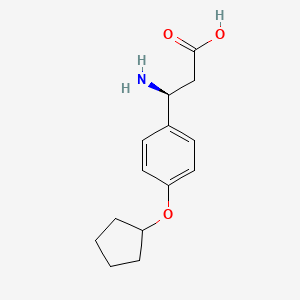
![2-Benzyl 9-ethyl 2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate](/img/structure/B13042422.png)
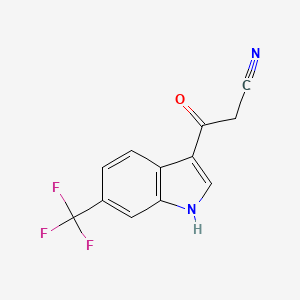
![(1S)-1-[3-(trifluoromethoxy)phenyl]ethane-1,2-diamine](/img/structure/B13042431.png)
![(1R,2R)-1-Amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13042436.png)
